Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with methyl and difluoromethyl groups, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
The synthesis of methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor with difluorocarbene. This reaction typically requires the use of a strong base, such as potassium tert-butoxide, and a difluorocarbene source, such as difluoromethyl phenyl sulfone . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane-containing compounds.
Mechanism of Action
The mechanism by which methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets . Additionally, the cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Methyl trans-2,2-difluoro-3-methyl-cyclopropanecarboxylate can be compared with other similar compounds, such as:
Methyl cyclopropanecarboxylate: Lacks the difluoromethyl group, resulting in different chemical reactivity and biological activity.
Methyl 2,2-difluoro-3-methylbutanoate: Contains a butanoate instead of a cyclopropane ring, leading to different steric and electronic properties.
Methyl 2,2-difluoro-3-methylpropanoate: Similar to the target compound but with a propanoate group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring and difluoromethyl group, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
methyl 2,2-difluoro-3-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-3-4(5(9)10-2)6(3,7)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVJAYQHAWVLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.